molecular formula C8H10N4O B3361600 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 923283-87-8

2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B3361600
CAS No.: 923283-87-8
M. Wt: 178.19 g/mol
InChI Key: XMKTVYAMGPGYQJ-UHFFFAOYSA-N
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Description

2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine with suitable nucleophiles. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols. Substitution reactions can lead to a variety of substituted pyrazolopyrimidines .

Scientific Research Applications

2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

2-propan-2-yl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5(2)12-3-6-7(11-12)8(13)10-4-9-6/h3-5H,1-2H3,(H,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKTVYAMGPGYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=N1)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738254
Record name 2-(Propan-2-yl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-87-8
Record name 2-(Propan-2-yl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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